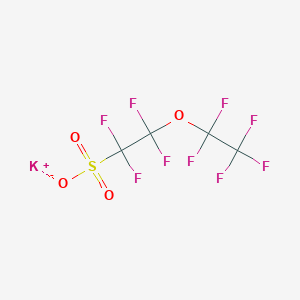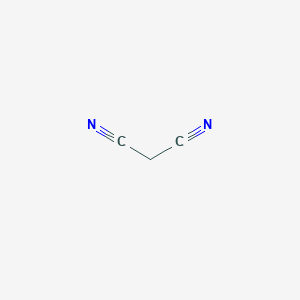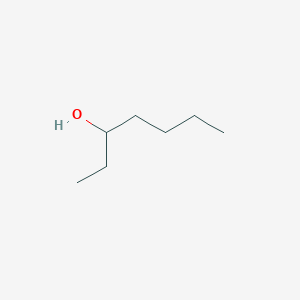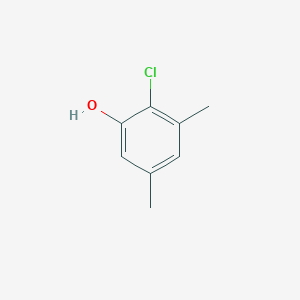
Potassium perfluoro(2-ethoxy)sulfonate
Descripción general
Descripción
Potassium perfluoro(2-ethoxy)sulfonate is a chemical compound with the molecular formula C4F9KO4S and a molecular weight of 354.19 g/mol . It is a solid substance .
Molecular Structure Analysis
The molecular structure of Potassium perfluoro(2-ethoxy)sulfonate consists of a potassium ion (K) and a perfluoro(2-ethoxy)sulfonate ion (C4F9O4S) .Physical And Chemical Properties Analysis
Potassium perfluoro(2-ethoxy)sulfonate is a solid substance . It has a molecular weight of 354.19 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.Aplicaciones Científicas De Investigación
Electrochemical Cells
KPFES: is utilized as an electrolyte in electrochemical cells due to its high water solubility and low toxicity . It plays a crucial role in enhancing the conductivity and stability of the electrolyte solutions, which is vital for the efficiency of batteries and fuel cells.
Nanomaterial Synthesis
In the field of nanomaterial synthesis , KPFES acts as a surfactant, aiding in the creation of nanoparticles with controlled size and shape . Its properties facilitate the manipulation of nanomaterials, which is essential for developing advanced materials with specific functionalities.
Corrosion Inhibition
KPFES serves as a corrosion inhibitor in metal-based structures . Its perfluorinated structure forms a protective layer on metals, preventing oxidative damage and prolonging the lifespan of the materials.
Environmental Impact
Research on KPFES includes studying its environmental impact . As a perfluorinated compound, it’s crucial to understand its fate and transport in the environment, as well as its potential bioaccumulation and toxicity .
Toxicity Studies
Toxicity studies are essential for assessing the safety of KPFES. It’s important to evaluate its effects on various organisms and determine safe exposure levels to ensure that its applications do not pose health risks .
Management and Treatment
The management and treatment of KPFES involve strategies to handle its disposal and mitigate environmental risks. Innovative technologies are being explored to decompose or remove KPFES from waste streams effectively .
Alternatives and Replacements
Research into alternatives and replacements for KPFES focuses on finding safer and more environmentally friendly compounds that can perform similar functions without the associated risks of bioaccumulation and toxicity .
Safety And Hazards
Direcciones Futuras
PFAS, the group of chemicals that Potassium perfluoro(2-ethoxy)sulfonate belongs to, are of increasing regulatory concern due to their persistence in the environment and potential health risks . Future research will likely focus on understanding the full range of PFAS, developing methods for their detection and removal, and finding safer alternatives .
Propiedades
IUPAC Name |
potassium;1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9O4S.K/c5-1(6,7)2(8,9)17-3(10,11)4(12,13)18(14,15)16;/h(H,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLOPVLXVNLHIC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9KO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382074 | |
| Record name | Potassium 1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium perfluoro(2-ethoxy)sulfonate | |
CAS RN |
117205-07-9 | |
| Record name | Potassium 1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxaspiro[5.5]undecane-2,4-dione](/img/structure/B47308.png)











